Potassium (2,4-difluorobenzyl)trifluoroborate Potassium (2,4-difluorobenzyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.: 1632070-90-6
VCID: VC7249927
InChI: InChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
SMILES: [B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+]
Molecular Formula: C7H5BF5K
Molecular Weight: 234.02

Potassium (2,4-difluorobenzyl)trifluoroborate

CAS No.: 1632070-90-6

VCID: VC7249927

Molecular Formula: C7H5BF5K

Molecular Weight: 234.02

* For research use only. Not for human or veterinary use.

Potassium (2,4-difluorobenzyl)trifluoroborate - 1632070-90-6

Description

Potassium (2,4-difluorobenzyl)trifluoroborate is a chemical compound with the molecular formula C₇H₅BF₅K and a molecular weight of approximately 234.016 g/mol . It is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which allow the introduction of a 2,4-difluorobenzyl group into various organic molecules. This compound is of interest in medicinal chemistry for its potential to enhance the potency, selectivity, and metabolic stability of drug candidates by incorporating fluorine atoms into organic molecules.

Suzuki-Miyaura Couplings

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions enable the formation of new carbon-carbon bonds by introducing the 2,4-difluorobenzyl group onto organic molecules. This process is crucial for synthesizing complex organic molecules with specific properties, such as novel fluorinated diaryl ethers, which have potential applications in the development of new liquid crystals and functional materials.

Medicinal Chemistry

In medicinal chemistry, the incorporation of fluorine atoms into organic molecules using potassium (2,4-difluorobenzyl)trifluoroborate can enhance the biological activity of drug candidates. Fluorine acts as a bioisostere of hydrogen, maintaining similar size and shape but altering electronic properties, which can improve potency, selectivity, and metabolic stability.

Comparison with Similar Compounds

Several compounds share structural similarities with potassium (2,4-difluorobenzyl)trifluoroborate. A comparison with some of these compounds highlights their unique features:

Compound NameMolecular FormulaMolecular WeightUnique Features
Potassium (2,4-difluorobenzyl)trifluoroborateC₇H₅BF₅K234.016 g/molBenzyl group with fluorine at 2 and 4 positions
Potassium (2,6-difluorophenyl)trifluoroborateC₆H₃BF₅KNot specifiedDifferent fluorine substitution pattern
Potassium trifluoro(4-fluorophenyl)borateC₆H₄BF₄KNot specifiedContains only one fluorine on the phenyl ring
Potassium (3,5-difluorophenyl)trifluoroborateC₆H₃BF₅KNot specifiedFluoride substitutions at different positions
Potassium trifluoro(3-fluorophenyl)borateC₆H₄BF₄KNot specifiedSimilar structure but fewer fluorine atoms

Safety and Handling

While specific safety data for potassium (2,4-difluorobenzyl)trifluoroborate is limited, compounds in the trifluoroborate family generally require careful handling due to potential reactivity and toxicity. It is advisable to handle such compounds in a well-ventilated area, preferably in a chemical fume hood, and to wear protective clothing, gloves, and safety goggles .

Research Findings and Applications

Research involving potassium (2,4-difluorobenzyl)trifluoroborate focuses on its reactivity in cross-coupling reactions and its potential applications in medicinal chemistry. The ability to introduce fluorine atoms into organic molecules makes it a valuable tool for creating new drug candidates with improved properties. Additionally, studies on its solubility and stability under different conditions are crucial for optimizing its use in synthetic applications.

CAS No. 1632070-90-6
Product Name Potassium (2,4-difluorobenzyl)trifluoroborate
Molecular Formula C7H5BF5K
Molecular Weight 234.02
IUPAC Name potassium;(2,4-difluorophenyl)methyl-trifluoroboranuide
Standard InChI InChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
Standard InChIKey RVYGULLVNAILFK-UHFFFAOYSA-N
SMILES [B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+]
Solubility not available
PubChem Compound 63701461
Last Modified Aug 19 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator